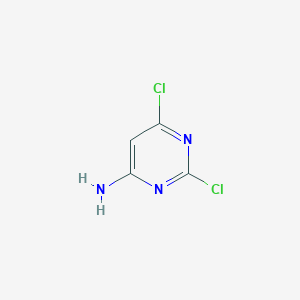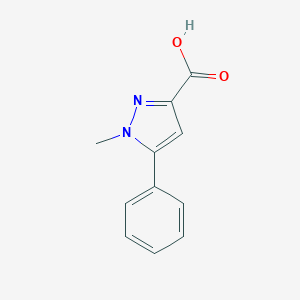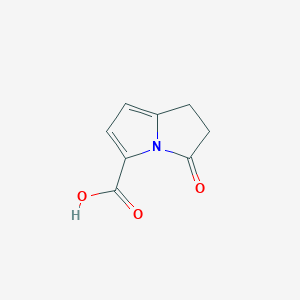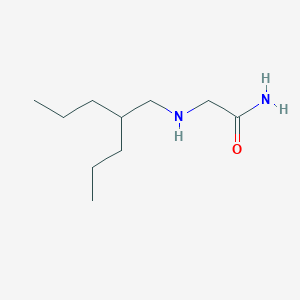
Acetamide, 2-((2-propylpentyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((2-propylpentyl)amino)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular weight of 295.5 g/mol and a melting point of 78-80°C. This compound is also known as N-(2-propylpentyl)-2-acetamidoethanamine or N-(2-propylpentyl)-2-acetamidoethylamine.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((2-propylpentyl)amino)- is not fully understood. However, it is believed to work by binding to specific receptors in the body and modulating their activity. This compound has been found to have high affinity for certain receptors such as the dopamine D3 receptor, which makes it a potential candidate for the development of drugs that can target these receptors.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-((2-propylpentyl)amino)- has been found to have several biochemical and physiological effects. It has been shown to have a stimulatory effect on the release of dopamine in the brain, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. This compound has also been found to have an inhibitory effect on the reuptake of serotonin, which is another neurotransmitter that is involved in the regulation of mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-((2-propylpentyl)amino)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for certain receptors in the body, which makes it a potential candidate for the development of drugs that can target these receptors. However, one of the main limitations is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on Acetamide, 2-((2-propylpentyl)amino)-. One of the most promising areas of research is its use as a ligand for the development of novel drugs. This compound has been found to have high affinity for certain receptors in the body, which makes it a potential candidate for the development of drugs that can target these receptors. Other future directions include the investigation of its potential applications in the treatment of various diseases and disorders, as well as its use in the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of Acetamide, 2-((2-propylpentyl)amino)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reductive amination of 2-nitropropane with N-(2-chloroethyl)acetamide. This reaction is catalyzed by Raney nickel and yields Acetamide, 2-((2-propylpentyl)amino)- as the final product.
Aplicaciones Científicas De Investigación
Acetamide, 2-((2-propylpentyl)amino)- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a ligand for the development of novel drugs. This compound has been found to have high affinity for certain receptors in the body, which makes it a potential candidate for the development of drugs that can target these receptors.
Propiedades
Número CAS |
135498-67-8 |
|---|---|
Nombre del producto |
Acetamide, 2-((2-propylpentyl)amino)- |
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(2-propylpentylamino)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-3-5-9(6-4-2)7-12-8-10(11)13/h9,12H,3-8H2,1-2H3,(H2,11,13) |
Clave InChI |
HWDNSBMGGBIQQL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CNCC(=O)N |
SMILES canónico |
CCCC(CCC)CNCC(=O)N |
Sinónimos |
2-PPGA N-(2-propylpentyl)glycinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




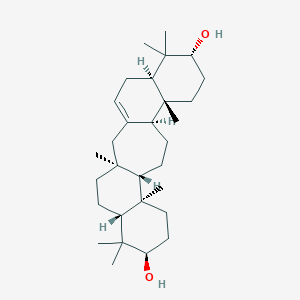
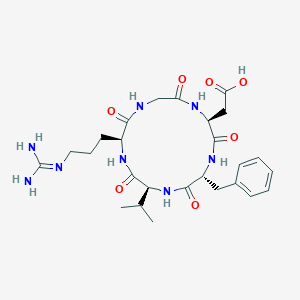

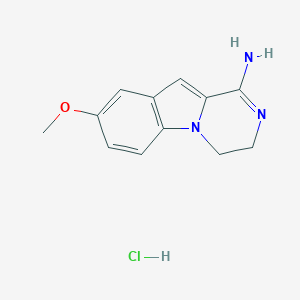
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)

